molecular formula C24H18N2O2S2 B2976878 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzofuran-2-carboxamide CAS No. 922473-24-3

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzofuran-2-carboxamide

Cat. No.: B2976878
CAS No.: 922473-24-3
M. Wt: 430.54
InChI Key: QJBQRWATAMQVTA-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzothiazole ring fused to a tetrahydrobenzothiophen core, with a benzofuran-2-carboxamide substituent. This structure combines aromatic and partially saturated moieties, which are common in pharmacologically active molecules. The benzothiazole and benzofuran groups are known for their electron-rich properties, enabling interactions with biological targets through π-π stacking and hydrogen bonding. The compound’s structural complexity necessitates advanced crystallographic tools like SHELX and OLEX2 for precise determination of its conformation and intermolecular interactions .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2S2/c27-22(18-13-14-7-1-4-10-17(14)28-18)26-24-21(15-8-2-5-11-19(15)29-24)23-25-16-9-3-6-12-20(16)30-23/h1,3-4,6-7,9-10,12-13H,2,5,8,11H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBQRWATAMQVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like DNA gyrase, which is crucial for bacterial DNA replication . The compound can also interfere with cellular pathways by binding to receptors or proteins, leading to the disruption of normal cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The target compound shares a benzothiazole-tetrahydrobenzothiophen core with analogs but differs in substituent groups. Key comparisons include:

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide (CAS 325988-50-9)

  • Substituent : A morpholine sulfonylbenzamide group replaces the benzofuran carboxamide.
  • Properties : Higher molecular weight (539.7 g/mol), elevated XLogP3 (4.9), and eight hydrogen bond acceptors due to the sulfonyl and morpholine groups. This increases lipophilicity but may reduce aqueous solubility .

N-(1,3-benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl] acetamide (BZ-I)

  • Substituent : A piperazine-linked furan carbonyl group.
  • Activity : Demonstrated anticancer properties in preliminary studies, highlighting the role of benzothiazole derivatives in oncology .

Physicochemical and Computed Properties

The table below contrasts key properties of the target compound and its analogs:

Property Target Compound* Morpholine Sulfonyl Analog BZ-I
Molecular Weight (g/mol) ~431 (estimated) 539.7 Not reported
XLogP3 ~3.8 (estimated) 4.9 Not reported
Hydrogen Bond Donors 1 (amide NH) 1 2 (amide NH, piperazine NH)
Hydrogen Bond Acceptors 5 (amide O, benzofuran O, S atoms) 8 6 (furan O, carbonyl O)
Topological Polar Surface Area (Ų) ~85 (estimated) 154 Not reported

*Estimated data for the target compound is based on structural analysis.

Research Findings and Structural Analysis

  • Crystallographic Insights : Tools like SHELXL and OLEX2 enable precise refinement of these compounds’ crystal structures, critical for understanding conformation-activity relationships .
  • Anticancer Potential: BZ-I’s activity underscores the benzothiazole scaffold’s relevance in oncology. The target compound’s benzofuran carboxamide may modulate kinase inhibition pathways similarly to morpholine sulfonyl analogs .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzofuran-2-carboxamide is a complex organic compound with potential therapeutic applications. The biological activity of this compound is largely attributed to its structural components, particularly the benzothiazole and benzofuran moieties, which are known for their diverse pharmacological properties.

  • Molecular Formula : C17H17N3OS3
  • Molecular Weight : 375.53 g/mol
  • CAS Number : [specific CAS number not provided in search results]

The compound exhibits various biological activities through multiple mechanisms:

  • Antimicrobial Activity : Benzothiazole derivatives have been shown to inhibit key bacterial enzymes such as DNA gyrase and dihydroorotase, contributing to their antibacterial effects. For instance, certain derivatives demonstrated IC50 values against DNA gyrase comparable to established antibiotics like ciprofloxacin .
  • Antitumor Effects : Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. This is often mediated through the modulation of signaling pathways involved in cell proliferation and survival .
  • Anti-inflammatory Properties : Compounds with benzothiazole structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Biological Activity Overview

The following table summarizes various biological activities associated with benzothiazole derivatives, which may be relevant to the compound :

Activity Type Mechanism/Target Reference
AntibacterialInhibition of DNA gyrase
AntitumorInduction of apoptosis
Anti-inflammatoryInhibition of cytokines
AntiviralTargeting viral replication
AntioxidantScavenging free radicals

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated various benzothiazole derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The most active compounds showed MIC values significantly lower than those of traditional antibiotics .
  • Antitumor Activity : In a multicellular spheroid model, the compound demonstrated significant cytotoxicity against various cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapy .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of similar compounds, revealing that they could effectively reduce inflammation markers in vitro and in vivo models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for synthesizing N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzofuran-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves reacting benzoylisothiocyanate with tetrahydro-benzothiophene precursors in 1,4-dioxane under ambient conditions, followed by ice/water quenching to isolate the product . Solvent selection (e.g., 1,4-dioxane) and stoichiometric control are critical to avoid side reactions. For reproducibility, ensure precise isolation of intermediates like ammonium chloride to prevent contamination .

Q. How can researchers characterize the structural and functional groups of this compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). For benzofuran and benzothiazole moieties, focus on aromatic proton signals (δ 6.5–8.5 ppm in ¹H NMR) and carbonyl stretching vibrations (~1650–1750 cm⁻¹ in IR). Computational tools (e.g., PubChem-derived InChI keys) can validate structural assignments .

Q. What statistical methods are recommended for optimizing reaction conditions during synthesis?

  • Methodological Answer : Employ Design of Experiments (DoE) principles, such as factorial designs, to minimize experimental trials while maximizing data output. For example, varying temperature, solvent polarity, and catalyst loading in a structured matrix can identify optimal conditions. Use ANOVA to analyze parameter significance .

Advanced Research Questions

Q. How can computational modeling accelerate the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can predict electronic properties and reactive sites. Combine this with molecular docking to simulate interactions with biological targets (e.g., enzymes). Tools like ICReDD’s reaction path search methods integrate computational and experimental data to prioritize synthetic targets .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Perform meta-analysis using standardized assays (e.g., fixed cell lines, consistent IC₅₀ protocols). Cross-validate results with orthogonal techniques, such as SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis. Address solvent effects (e.g., DMSO concentration) that may skew activity .

Q. How can novel synthetic routes improve yield and scalability?

  • Methodological Answer : Explore cascade reactions, such as [3,3]-sigmatropic rearrangements, to reduce step count. For example, NaH-mediated deprotonation in THF can stabilize intermediates during benzofuran ring formation . Membrane separation technologies (e.g., nanofiltration) may enhance purification efficiency .

Q. What advanced analytical techniques are suitable for studying degradation pathways?

  • Methodological Answer : Use LC-MS/MS with stable isotope labeling to track degradation products. Accelerated stability studies under varied pH/temperature conditions can identify vulnerable functional groups (e.g., amide bonds). Pair with computational degradation prediction software to model pathways .

Q. How can interdisciplinary approaches enhance understanding of this compound’s environmental impact?

  • Methodological Answer : Apply atmospheric chemistry models (e.g., DOE’s source-receptor frameworks) to predict pollutant fate. Use heterogeneous reaction simulations to assess oxidation byproducts. Integrate toxicity data from EPA DSSTox for ecological risk assessments .

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